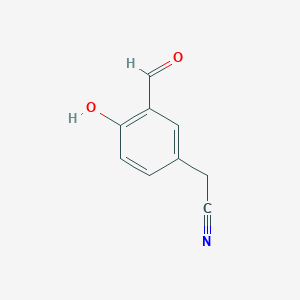
2-(3-Formyl-4-hydroxyphenyl)acetonitrile
Descripción general
Descripción
2-(3-Formyl-4-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol It is characterized by the presence of a formyl group, a hydroxy group, and a nitrile group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-4-hydroxyphenyl)acetonitrile typically involves the reaction of 3-formyl-4-hydroxybenzaldehyde with acetonitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Formyl-4-hydroxyphenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.
Major Products
Oxidation: 2-(3-Carboxy-4-hydroxyphenyl)acetonitrile.
Reduction: 2-(3-Formyl-4-hydroxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Formyl-4-hydroxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Formyl-4-hydroxyphenyl)acetonitrile is not well-documented. its functional groups suggest potential interactions with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the hydroxy group can participate in hydrogen bonding. The nitrile group may also interact with enzymes and other proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate: Similar structure but with an ester group instead of a nitrile group.
2-(3-Formyl-4-hydroxyphenyl)ethylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
2-(3-Formyl-4-hydroxyphenyl)acetonitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
2-(3-formyl-4-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-4-3-7-1-2-9(12)8(5-7)6-11/h1-2,5-6,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZOBSOONHBLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706820-77-1 | |
| Record name | 2-(3-formyl-4-hydroxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N-(3-methoxyphenethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373172.png)
![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(3-thienyl)-1,2,4-oxadiazole](/img/structure/B2373173.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)

![methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2373180.png)
![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2373182.png)




![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate](/img/structure/B2373189.png)
![methyl 5-((1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2373192.png)
